molecular formula C21H18N4O3S B2940599 N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112428-37-1

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2940599
CAS No.: 1112428-37-1
M. Wt: 406.46
InChI Key: VNJUWBMOPJJBBV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a bicyclic thiazolo[4,5-d]pyrimidinone core. This scaffold is characterized by a thiazole ring fused to a pyrimidinone moiety, which is substituted at the 3-position with a 4-methylphenyl group and at the 6-position with an acetamide side chain containing a 4-methoxyphenyl substituent.

The synthesis of such derivatives typically involves alkylation or condensation reactions, as seen in analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) . Characterization methods include ¹H NMR, IR, and mass spectrometry, consistent with protocols for related thiazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-3-5-14(6-4-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-7-9-16(28-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJUWBMOPJJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This can be achieved by reacting appropriate starting materials such as 2-aminothiazole and a suitable aldehyde under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Methylphenyl Group: The final step includes the reaction of the intermediate with 4-methylphenyl isocyanate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazolo[4,5-d]pyrimidine core can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Core Modifications : Replacement of the thiazole ring with isothiazole (e.g., ) alters electronic properties and binding affinity.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to 4-methylbenzyl () or pyridinyl groups.
  • Bioactivity Trends: Pyrazole-containing analogues () exhibit pronounced analgesic activity, suggesting that hybrid heterocycles could enhance pharmacological profiles.

Critical Analysis of Evidence

  • Gaps in Data: Limited bioactivity data for the target compound necessitates further studies (e.g., enzyme inhibition assays).
  • Structural Diversity : Substituent variations (e.g., methoxy vs. methyl groups) impact solubility and target engagement, but quantitative structure-activity relationship (QSAR) studies are lacking.
  • Synthesis Challenges : Yield optimization for bicyclic cores remains a hurdle, as seen in (60–75% yields) .

Biological Activity

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential biological activity. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3S. It features a thiazolo-pyrimidine core structure that is linked to a methoxyphenyl group and an acetamide moiety. The compound's structural characteristics suggest potential interactions with biological targets, which are critical for its pharmacological effects.

PropertyValue
Molecular FormulaC21H18N4O3S
Molecular Weight406.5 g/mol
SMILESCOc1ccc(NC(=O)Cn2cnc3c(-c4ccc(C)cc4)nsc3c2=O)cc1

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. Research shows that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

Case Study : A study on thiazole derivatives revealed that they could effectively inhibit the growth of breast cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis rates .

Antimicrobial Activity

Thiazolo-pyrimidine derivatives have also been reported to possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways in pathogens.

Research Findings : In vitro assays have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Staphylococcus aureus .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The potential of this compound as a DPP-IV inhibitor has garnered attention due to its implications in diabetes management. DPP-IV plays a crucial role in glucose homeostasis by degrading incretin hormones.

Mechanism : By inhibiting DPP-IV activity, this compound could enhance the levels of GLP-1 (glucagon-like peptide-1), leading to improved insulin secretion and better glycemic control .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. However, comprehensive toxicity studies are necessary to ascertain its safety for clinical use.

Table 2: Summary of ADME Properties

ParameterValue
BioavailabilityTBD
Half-lifeTBD
Metabolic PathwaysTBD
Excretion RoutesTBD

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiazolo[4,5-d]pyrimidine derivatives like this compound?

Answer:
Thiazolo[4,5-d]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. For example:

  • Step 1: React 4-aminothiazole derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones) in acidic conditions (e.g., glacial acetic acid) to form the pyrimidine ring .
  • Step 2: Introduce acetamide side chains via nucleophilic substitution or amidation. describes coupling chloroacetamide intermediates with substituted amines under reflux in ethanol .
  • Purification: Crystallization using DMF/water mixtures (as in ) or column chromatography with ethyl acetate/hexane gradients .

Basic: How is the structural elucidation of this compound validated?

Answer:

  • X-ray crystallography (): Single-crystal analysis confirms bond lengths (mean C–C = 0.004 Å) and dihedral angles, critical for verifying the thiazolo-pyrimidine fusion .
  • NMR spectroscopy (): Key signals include aromatic protons (δ 7.02–8.04 ppm for methoxyphenyl groups) and methyl resonances (δ 1.50 ppm for CH₃). Assign regiochemistry using NOESY to confirm substituent positions .
  • HRMS (): Validate molecular formula (e.g., [M+H]+ at m/z 375.1814 for a related compound) with <5 ppm error .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up?

Answer:

  • Catalyst screening: Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as in , to enhance regioselectivity and reduce side products .
  • Solvent optimization: Replace ethanol with DMF or THF to improve solubility of aromatic intermediates () .
  • Reaction monitoring: Employ TLC or in-situ IR to track progress and terminate reactions at >90% conversion to minimize decomposition .

Advanced: What strategies are recommended for evaluating the compound’s biological activity while minimizing false positives?

Answer:

  • Dose-response assays (): Test across a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀ values .
  • Orthogonal assays: Combine enzymatic inhibition (e.g., kinase assays) with cell viability tests (MTT assay) to confirm target-specific activity .
  • Control compounds: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced: How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

Answer:

  • Variable temperature NMR (): Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Isotopic labeling: Synthesize deuterated analogs to assign overlapping proton signals (e.g., methoxyphenyl groups) .
  • DFT calculations: Compare experimental and computed chemical shifts (using software like Gaussian) to identify misassignments .

Advanced: How can regioselectivity challenges during functionalization of the thiazolo-pyrimidine core be addressed?

Answer:

  • Directing groups: Install electron-withdrawing substituents (e.g., nitro) at the 4-position to guide electrophilic substitution to the 6-position () .
  • Protecting group strategies (): Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during acetamide coupling .
  • Microwave-assisted synthesis (general method): Enhance reaction specificity by reducing side reactions through rapid, controlled heating .

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